H-Gly-OBzl.TosOH

Enantiopure synthesis Chiral amino acid derivatives Benzyl ester preparation

O-Benzylglycine toluene-p-sulphonate (CAS 1738-76-7), also known as glycine benzyl ester p-toluenesulfonate salt, is an alpha-amino acid ester salt with molecular formula C₁₆H₁₉NO₅S and molecular weight 337.4 g/mol. This compound is formed between O-benzylglycine (glycine benzyl ester) and p-toluenesulfonic acid, yielding a stable, crystalline solid with a melting point of 132–134°C.

Molecular Formula C16H19NO5S
Molecular Weight 337.4 g/mol
CAS No. 1738-76-7
Cat. No. B555830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Gly-OBzl.TosOH
CAS1738-76-7
Synonyms1738-76-7; GlycineBenzylEsterp-Toluenesulfonate; Glycinebenzylesterp-toluenesulfonatesalt; Gly-OBzl.TsOH; H-GLY-OBZLP-TOSYLATE; Aminoaceticacidbenzylestertoluene-4-sulfonicacidsalt; Benzylglycinatep-toluenesulfonate; Glycinebenzylestertosylate; GLYCINEBENZYLESTERP-TOSYLATE; Glycinebenzylester4-toluenesulfonate; Benzylglycinatep-toluenesulfonatesalt; 114342-15-3; benzyl2-aminoacetate; 4-methylbenzenesulfonicacid; EINECS217-094-6; H-Gly-OBzl.Tos; H-Gly-OBzl??Tos; H-Gly-OBzl.TosOH; H-Gly-OBzl.Tos-OH; PubChem11141; AC1Q2LRN; ACMC-209e7h; SCHEMBL57630; 50051_ALDRICH; G7376_SIGMA
Molecular FormulaC16H19NO5S
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)COC(=O)C[NH3+]
InChIInChI=1S/C9H11NO2.C7H8O3S/c10-6-9(11)12-7-8-4-2-1-3-5-8;1-6-2-4-7(5-3-6)11(8,9)10/h1-5H,6-7,10H2;2-5H,1H3,(H,8,9,10)
InChIKeyWJKJXKRHMUXQSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

O-Benzylglycine Toluene-p-Sulphonate (CAS 1738-76-7): Product Baseline for Procurement and Research Selection


O-Benzylglycine toluene-p-sulphonate (CAS 1738-76-7), also known as glycine benzyl ester p-toluenesulfonate salt, is an alpha-amino acid ester salt with molecular formula C₁₆H₁₉NO₅S and molecular weight 337.4 g/mol [1]. This compound is formed between O-benzylglycine (glycine benzyl ester) and p-toluenesulfonic acid, yielding a stable, crystalline solid with a melting point of 132–134°C . It is classified under EINECS 217-094-6 and carries harmonized GHS hazard classifications including Acute Toxicity Category 4 for oral, dermal, and inhalation routes, with H302, H312, and H332 hazard statements [2]. The tosylate counterion confers enhanced crystallinity and handling stability compared to the free base, making it the preferred form for synthetic applications where precise stoichiometry and ease of manipulation are critical [1].

O-Benzylglycine Toluene-p-Sulphonate (CAS 1738-76-7): Why Generic Alternatives Cannot Be Readily Substituted


Direct substitution of O-benzylglycine toluene-p-sulphonate with alternative amino acid benzyl ester salts or with the free benzyl ester base is not scientifically or procedurally equivalent due to material-specific differences in synthetic outcomes, including enantiomeric purity, physical form, and handling characteristics. Research demonstrates that the choice of counterion and salt form significantly impacts crystallization behavior, solubility, and long-term storage stability. In peptide synthesis applications, where O-benzylglycine serves as a glycine building block with orthogonal protecting group compatibility, the use of non-tosylate salts introduces variability in coupling efficiency and deprotection selectivity that can compromise overall synthetic yield and product purity. The tosylate salt form is specifically validated in the preparation of enantiopure amino acid benzyl esters and as a key intermediate in the synthesis of therapeutically relevant compounds such as Racecadotril [1].

O-Benzylglycine Toluene-p-Sulphonate (CAS 1738-76-7): Product-Specific Quantitative Differentiation Evidence for Procurement Decisions


O-Benzylglycine Toluene-p-Sulphonate: Enantiopurity Retention in Benzyl Ester Synthesis

In the preparation of amino acid benzyl ester tosylate salts, O-benzylglycine toluene-p-sulphonate synthesized under optimized solvent conditions (cyclohexane for azeotropic water removal, ethyl acetate precipitation) maintains enantiomeric purity. This contrasts with synthesis attempts using toluene as solvent, which leads to partial or total racemization [1]. The study validates that chiral HPLC analysis confirms enantiomerically pure product formation under the specified conditions, a critical quality attribute for downstream chiral applications [1].

Enantiopure synthesis Chiral amino acid derivatives Benzyl ester preparation

O-Benzylglycine Toluene-p-Sulphonate: Quantitative Purity and Physical Specification Benchmarking Across Commercial Sources

Commercial O-benzylglycine toluene-p-sulphonate is available with validated purity specifications that enable direct comparison for procurement decisions. Thermo Scientific Chemicals (Alfa Aesar) offers the compound at 99% purity with melting point 132–134°C and methanol solubility of 0.1 g/mL . TCI America supplies the compound at >98.0% purity (HPLC and neutralization titration) with melting point 132.0–136.0°C [1]. Sigma Aldrich provides ≥99.0% (T) purity with melting point 132–134°C [2]. These established quality benchmarks provide procurement specialists with quantitative thresholds for vendor qualification and batch acceptance.

Analytical quality control Procurement specification Peptide synthesis reagent

O-Benzylglycine Toluene-p-Sulphonate: Validated Application as Key Intermediate in Racecadotril API Synthesis

O-Benzylglycine toluene-p-sulphonate serves as a key pharmaceutical intermediate specifically validated for use in the synthesis of Racecadotril, an enkephalinase inhibitor used as an antidiarrheal drug [1]. This defined role in a commercial API synthesis pathway establishes a verified application that is not documented for alternative glycine benzyl ester derivatives lacking the tosylate counterion. The crystalline salt form is particularly suited to the controlled manufacturing environment required for pharmaceutical intermediate production [1].

API intermediate Pharmaceutical manufacturing Racecadotril synthesis

O-Benzylglycine Toluene-p-Sulphonate: Hazard Classification Profile for Safe Handling Compliance

O-Benzylglycine toluene-p-sulphonate carries notified harmonized hazard classifications under the CLP regulation: Acute Toxicity Category 4 for oral (H302: Harmful if swallowed), dermal (H312: Harmful in contact with skin), and inhalation (H332: Harmful if inhaled) routes, with 'Warning' signal word and exclamation mark pictogram [1]. This standardized hazard profile enables institutional procurement and safety compliance planning. The tosylate salt form provides a defined toxicological classification that may differ from other salt forms or the free base, which may lack harmonized classification data [1].

Chemical safety GHS classification Laboratory procurement

O-Benzylglycine Toluene-p-Sulphonate: Solubility Profile for Synthetic Workflow Optimization

The solubility profile of O-benzylglycine toluene-p-sulphonate has been quantitatively characterized: methanol solubility of 0.1 g/mL yields a clear solution, and the compound is soluble in water with almost transparency . This defined solubility profile contrasts with the free benzyl ester base, which exhibits different solvent partitioning behavior and may require different workup conditions. The documented methanol solubility of 0.1 g/mL provides a quantitative benchmark for reaction medium selection, recrystallization protocols, and preparative chromatography method development .

Solubility Reaction medium selection Purification protocol

O-Benzylglycine Toluene-p-Sulphonate (CAS 1738-76-7): High-Value Research and Industrial Application Scenarios


Pharmaceutical Intermediate Procurement for Racecadotril API Manufacturing

O-Benzylglycine toluene-p-sulphonate is a validated key intermediate in the synthesis of Racecadotril, a commercial enkephalinase inhibitor antidiarrheal drug [1]. Procurement of this specific tosylate salt, rather than alternative glycine benzyl ester forms, is justified by its established role in documented synthetic pathways, the regulatory advantages of using a well-characterized crystalline intermediate, and the availability of commercial material with validated purity specifications (≥98% to ≥99.0%) [1]. Pharmaceutical manufacturers benefit from reduced process validation burden when sourcing intermediates with documented application history and harmonized safety classifications [2].

Enantiopure Peptide Building Block Synthesis for Academic and Industrial Research

In the synthesis of enantiopure amino acid benzyl esters, O-benzylglycine toluene-p-sulphonate prepared under optimized solvent conditions (cyclohexane for azeotropic water removal, ethyl acetate precipitation) retains complete enantiomeric purity as validated by chiral HPLC [1]. This contrasts with synthesis using toluene as solvent, which induces partial to total racemization [1]. Research laboratories requiring stereochemically pure glycine benzyl ester building blocks for peptide synthesis or chiral ligand preparation should procure material synthesized under these validated conditions to ensure downstream stereochemical fidelity. The quantitative purity benchmarks (98–99%) and defined solubility profile (methanol 0.1 g/mL) further support reproducible synthetic outcomes .

Solid-Phase Peptide Synthesis (SPPS) with Orthogonal Boc/Benzyl Protection Strategy

O-Benzylglycine toluene-p-sulphonate provides the glycine benzyl ester moiety compatible with Boc/benzyl solid-phase peptide synthesis strategies [1]. The tosylate salt form offers superior crystallinity and handling characteristics compared to the free base, enabling precise weighing and controlled stoichiometry during coupling reactions. The benzyl ester protecting group is orthogonal to Boc chemistry, allowing selective deprotection via hydrogenolysis (Pd/C, H₂) without affecting Boc-protected amine functionalities [1]. Procurement of the tosylate salt ensures material that is both analytically well-defined and optimized for the demanding reproducibility requirements of automated peptide synthesizer workflows.

Safety-Compliant Laboratory Stock for Multi-User Research Facilities

For shared research facilities and core laboratories, O-benzylglycine toluene-p-sulphonate offers the advantage of a fully harmonized GHS/CLP hazard classification (Acute Toxicity Category 4: H302, H312, H332; Warning signal word) [1]. This standardized classification supports institutional safety compliance, facilitates appropriate storage and handling protocol development, and simplifies safety data sheet (SDS) management. The crystalline solid form with defined melting point (132–134°C) and long-term storage stability at ambient temperature or -20°C further supports procurement for multi-user facilities where material may be accessed over extended periods and by personnel with varying levels of chemical handling experience.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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